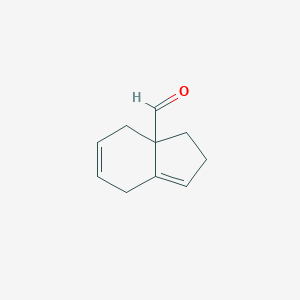
2,3,4,7-Tetrahydroindene-3a-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,4,7-Tetrahydroindene-3a-carbaldehyde is a chemical compound that has been widely used in scientific research. This compound is a versatile building block for the synthesis of various biologically active molecules. It has been used in the development of drugs, agrochemicals, and materials science. In
Mécanisme D'action
The mechanism of action of 2,3,4,7-Tetrahydroindene-3a-carbaldehyde is not well understood. However, it is believed to act as a nucleophile in various reactions. It can also undergo various chemical reactions such as oxidation, reduction, and condensation.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 2,3,4,7-Tetrahydroindene-3a-carbaldehyde are not well studied. However, it has been shown to exhibit antiviral and anticancer activity in various studies. It has also been shown to exhibit insecticidal and herbicidal activity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2,3,4,7-Tetrahydroindene-3a-carbaldehyde in lab experiments is its versatility. It can be used as a building block for the synthesis of various biologically active molecules. It is also relatively easy to synthesize. However, one of the limitations is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Orientations Futures
For its use include the development of new biologically active molecules, the study of its mechanism of action and its biochemical and physiological effects, and the synthesis of new materials.
Méthodes De Synthèse
The synthesis of 2,3,4,7-Tetrahydroindene-3a-carbaldehyde involves the reaction of 2,3,4,7-tetrahydroindene with various aldehydes. One of the most commonly used aldehydes is formaldehyde. The reaction between 2,3,4,7-tetrahydroindene and formaldehyde is catalyzed by Lewis acids such as BF3.Et2O or ZnCl2. The resulting product is 2,3,4,7-Tetrahydroindene-3a-carbaldehyde.
Applications De Recherche Scientifique
2,3,4,7-Tetrahydroindene-3a-carbaldehyde has been used in various scientific research applications. It has been used as a building block for the synthesis of various biologically active molecules such as antiviral and anticancer agents. It has also been used in the development of agrochemicals such as insecticides and herbicides. In materials science, it has been used in the synthesis of polymers and other materials.
Propriétés
Numéro CAS |
117679-05-7 |
|---|---|
Nom du produit |
2,3,4,7-Tetrahydroindene-3a-carbaldehyde |
Formule moléculaire |
C10H12O |
Poids moléculaire |
148.2 g/mol |
Nom IUPAC |
2,3,4,7-tetrahydroindene-3a-carbaldehyde |
InChI |
InChI=1S/C10H12O/c11-8-10-6-2-1-4-9(10)5-3-7-10/h1-2,5,8H,3-4,6-7H2 |
Clé InChI |
KBTWRTYYMRUVIN-UHFFFAOYSA-N |
SMILES |
C1CC2(CC=CCC2=C1)C=O |
SMILES canonique |
C1CC2(CC=CCC2=C1)C=O |
Synonymes |
3aH-Indene-3a-carboxaldehyde, 2,3,4,7-tetrahydro- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



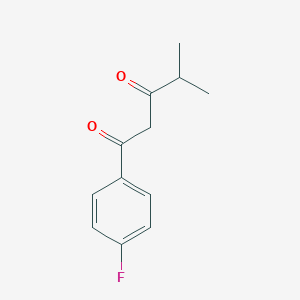
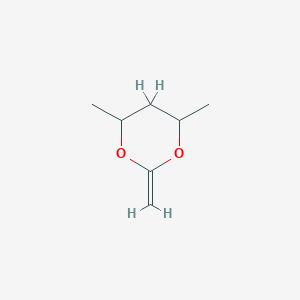
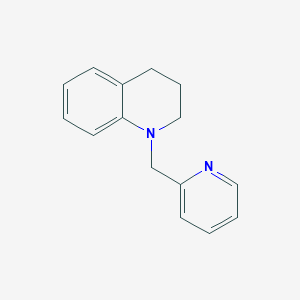
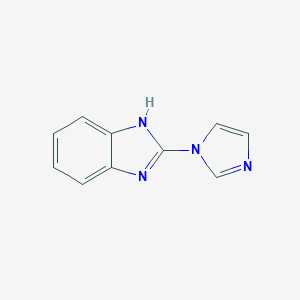
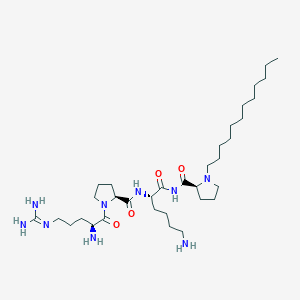
![alpha-[(2-Nitro-1H-imidazole-1-yl)methyl]-3-oxa-7-azabicyclo[4.1.0]heptane-7-ethanol](/img/structure/B38490.png)
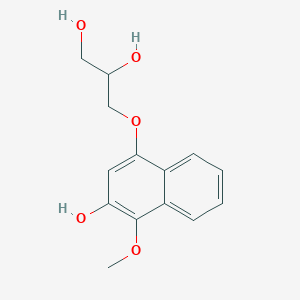
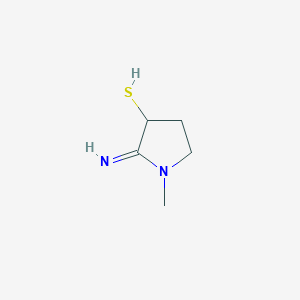
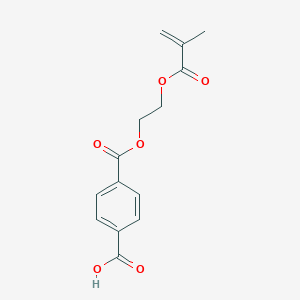
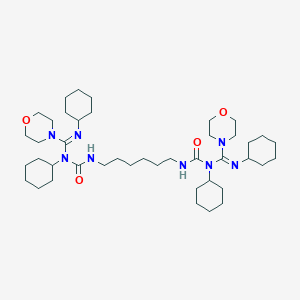
![Isoxazolo[4,5-b]pyridin-3(2H)-one](/img/structure/B38499.png)
![(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-[(3-carbamoyloxirane-2-carbonyl)amino]propanoic acid](/img/structure/B38500.png)

![Phosphorous acid, 2-[2-[[bis(isodecyloxy)phosphino]oxy]propoxy]-1-methylethyl isodecyl phenyl ester](/img/structure/B38503.png)